Demethoxycurcumin

Catalog No.
S525626
CAS No.
22608-11-3
M.F
C20H18O5
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Demethoxycurcumin

CAS Number

22608-11-3

Product Name

Demethoxycurcumin

IUPAC Name

(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+

InChI Key

HJTVQHVGMGKONQ-LUZURFALSA-N

SMILES

O=C(CC(/C=C/C1=CC=C(O)C=C1)=O)/C=C/C2=CC=C(O)C(OC)=C2

solubility

Soluble in DMSO

Synonyms

4-hydroxycinnamoyl(feroyl)methane, curcumin II, demethoxy-curcumin, demethoxycurcumin, monodemethoxycurcumin

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O

The exact mass of the compound Demethoxycurcumin is 338.1154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 687841. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Diarylheptanoids - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory and Antioxidant Properties

Demethoxycurcumin, like curcumin, exhibits anti-inflammatory and antioxidant properties. Studies suggest it may help reduce inflammation by inhibiting pathways like NF-κB, a key player in the inflammatory response. DMC also demonstrates free radical scavenging activity, potentially protecting cells from oxidative damage.

However, some research indicates that Demethoxycurcumin might be even more effective than curcumin in these areas. For instance, a study published in Biochemistry and Biophysics Reports found that DMC possessed superior antioxidant activity compared to curcumin.

Neuroprotective Potential

Demethoxycurcumin shows promise for its potential neuroprotective effects. Research suggests it may help protect brain cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's []. Studies have shown DMC's ability to reduce the formation of amyloid plaques, a hallmark of Alzheimer's disease [].

Anticancer Properties

Demethoxycurcumin is being investigated for its potential role in cancer prevention and treatment. Studies suggest it may inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells. Additionally, DMC might help enhance the effectiveness of chemotherapy and radiotherapy [].

Demethoxycurcumin is a natural compound derived from turmeric (Curcuma longa), specifically a structural analog of curcumin. It is characterized by the absence of one methoxy group compared to curcumin, resulting in a molecular formula of C20H18O5C_{20}H_{18}O_{5} and a molecular weight of approximately 338.4 g/mol . This compound exhibits a yellow-orange color and is part of a larger group of curcuminoids, which are known for their potential health benefits and bioactive properties.

  • Modulating inflammatory pathways: Demethoxycurcumin might target specific enzymes and signaling molecules involved in inflammation.
  • Antioxidant activity: Demethoxycurcumin might scavenge free radicals and reduce oxidative stress in cells.
  • Anti-cancer properties: Demethoxycurcumin might inhibit cancer cell proliferation and induce apoptosis (cell death).
, particularly oxidative transformations. Studies have shown that it can be oxidized to form bicyclopentadione derivatives through mechanisms involving radical intermediates and spiroepoxide formation . The degradation pathways include autoxidation reactions where oxygen is incorporated into the structure, leading to significant changes in its chemical properties. These reactions are influenced by environmental factors such as pH, which can affect the stability of the compound during isolation and characterization .

Demethoxycurcumin exhibits several biological activities, notably antioxidant, anti-inflammatory, and anticancer properties. Research indicates that it has a higher antioxidant capacity compared to bisdemethoxycurcumin but lower than that of curcumin itself . The compound has been shown to inhibit tumor necrosis factor-induced nuclear factor-kappaB activation, which is crucial for its anti-inflammatory effects . Additionally, demethoxycurcumin demonstrates cytotoxic effects against various cancer cell lines, contributing to its potential as a chemopreventive agent .

Demethoxycurcumin can be synthesized through various methods, including:

  • Extraction from Turmeric: It can be isolated from Curcuma longa using techniques such as pressurized liquid extraction followed by purification through column chromatography and crystallization .
  • Chemical Synthesis: Laboratory synthesis may involve the modification of curcumin by selective demethylation processes to remove one methoxy group, yielding demethoxycurcumin.

Demethoxycurcumin has several applications in both research and potential therapeutic contexts:

  • Nutraceuticals: Due to its bioactive properties, it is explored as a dietary supplement for its health benefits.
  • Pharmaceuticals: Its anti-inflammatory and anticancer properties make it a candidate for drug development aimed at treating chronic diseases.
  • Cosmetics: The antioxidant properties may also allow its use in cosmetic formulations for skin health.

Interaction studies have demonstrated that demethoxycurcumin can modulate various biological pathways. It interacts with signaling molecules involved in inflammation and cancer progression, such as nuclear factor-kappaB and cyclooxygenase-2. Studies indicate that while it shares some mechanisms with curcumin, the absence of the methoxy group alters its potency in these pathways .

Demethoxycurcumin is part of a broader category of curcuminoids, which includes:

  • Curcumin: The primary active compound in turmeric; has two methoxy groups.
  • Bisdemethoxycurcumin: Lacks both methoxy groups; exhibits different biological activities.
  • Tetrahydrocurcumin: A reduced form of curcumin with distinct properties.
  • Feruloyl-p-hydroxycinnamoylmethane: Another analog with potential health benefits.

Comparison Table

CompoundMethoxy GroupsBiological ActivityPotency in Anti-inflammatory Effects
Curcumin2HighHighest
Demethoxycurcumin1ModerateModerate
Bisdemethoxycurcumin0VariableLower than curcumin
Tetrahydrocurcumin2 (reduced)LowInactive

Demethoxycurcumin's unique structure allows it to exhibit specific biological activities that differ from its analogs, particularly in terms of antioxidant capacity and interaction with inflammatory pathways. Its moderate potency suggests potential for therapeutic applications while highlighting the importance of the methoxy groups in influencing bioactivity .

Traditional Extraction Techniques from Curcuma longa

Traditional extraction methodologies for demethoxycurcumin from Curcuma longa rhizomes have evolved from simple maceration techniques to sophisticated solvent extraction systems. The fundamental principle underlying these methods involves the selective dissolution of curcuminoids from the plant matrix using appropriate organic solvents, followed by separation and purification procedures to isolate individual compounds [3].

Soxhlet extraction represents the gold standard among conventional extraction techniques, serving as the reference method for curcuminoid isolation from turmeric [4]. This technique utilizes continuous solvent recycling to achieve efficient extraction of target compounds from the plant material. The process typically employs ethanol or acetone as extraction solvents, with temperatures ranging from forty to eighty degrees Celsius and extraction times extending from seven to forty-eight hours [4] [5]. Research demonstrates that Soxhlet extraction achieves curcumin yields ranging from 1.25% to 6.9%, with demethoxycurcumin representing approximately seventeen percent of the total curcuminoid content [1] [2].

The effectiveness of Soxhlet extraction depends on several critical parameters including solvent selection, temperature control, extraction duration, and particle size of the plant material. Acetone has demonstrated superior extraction efficiency compared to ethanol for curcuminoid isolation, achieving yields of 6.9% compared to 4.09% with conventional Soxhlet conditions [5]. The extended extraction times required by this method, while ensuring thorough compound recovery, present limitations in terms of energy consumption and potential thermal degradation of heat-sensitive compounds [4].

Maceration represents another fundamental extraction technique involving the soaking of ground turmeric powder in organic solvents at ambient temperatures. This method offers the advantage of preventing thermal degradation but requires significantly longer extraction times and typically yields lower extraction efficiencies compared to heated extraction methods [4]. The selection of appropriate solvents remains critical, with studies demonstrating that chloroform-methanol mixtures provide optimal selectivity for curcuminoid separation [6].

Solvent selection plays a crucial role in traditional extraction methodologies, with researchers investigating various organic solvents including acetone, ethanol, methanol, and chloroform. The polarity and solubility characteristics of demethoxycurcumin require careful consideration when selecting extraction solvents. Research indicates that acetone provides superior extraction efficiency for curcuminoids due to its optimal polarity characteristics and ability to disrupt cell wall structures effectively [2] [5].

The preparation of plant material significantly influences extraction efficiency in traditional methods. Proper drying, grinding, and particle size reduction enhance solvent penetration and compound accessibility. Studies demonstrate that finely ground turmeric powder with particle sizes below 0.71 millimeters achieves optimal extraction yields [7]. The moisture content of the plant material also affects extraction efficiency, with properly dried material showing enhanced curcuminoid recovery [3].

Traditional extraction techniques often incorporate preliminary steps to remove interfering compounds and enhance curcuminoid selectivity. Defatting procedures using hexane extraction effectively remove volatile oils and fixed oils, which can comprise up to forty percent of turmeric oleoresin [8]. This preprocessing step significantly improves the quality of subsequent curcuminoid extraction and reduces purification requirements.

The scalability of traditional extraction methods presents both opportunities and challenges for industrial applications. While Soxhlet extraction can be readily scaled up using larger extraction vessels and solvent recycling systems, the extended processing times and high solvent consumption present economic and environmental considerations. Industrial implementations often incorporate continuous extraction systems and solvent recovery procedures to address these limitations [3].

Quality control considerations in traditional extraction methods include monitoring of extraction parameters, solvent purity, and final product characteristics. The presence of water in extraction solvents can significantly impact curcuminoid stability and extraction efficiency, necessitating the use of anhydrous solvents and moisture control measures [9]. Temperature monitoring and control prevent thermal degradation while ensuring optimal extraction kinetics.

Advanced Synthetic Routes for Laboratory-Scale Production

Advanced synthetic methodologies for demethoxycurcumin production have evolved to address the limitations of natural extraction and provide access to pure compounds for research applications. These synthetic approaches offer precise control over product composition, eliminate dependence on natural source variability, and enable the production of specific curcuminoid analogs [10] [11].

The Pabon method represents the foundational synthetic approach for curcuminoid synthesis, involving the reaction of acetylacetone with aromatic aldehydes under specific conditions [12]. For demethoxycurcumin synthesis, this method utilizes vanillin and anisaldehyde in an asymmetric condensation reaction. The process begins with the formation of a boron complex of acetylacetone using boric oxide in ethyl acetate, followed by sequential aldehyde additions to produce the desired asymmetric curcuminoid [9].

The synthesis of demethoxycurcumin using the Pabon method requires careful optimization of reaction conditions due to the asymmetric nature of the target compound. Initial formation of a monosubstituted intermediate through reaction with vanillin yields approximately forty-five percent of the desired intermediate, which subsequently reacts with anisaldehyde to produce demethoxycurcumin [9]. However, this approach suffers from relatively low yields, typically ranging from eleven to seventy-six percent, due to competing reactions and the formation of symmetric by-products [9].

Boron trifluoride protection methodology represents a significant advancement in curcuminoid synthesis, offering improved yields and simplified purification procedures [11] [13]. This approach utilizes boron trifluoride to protect the beta-diketone functionality of acetylacetone, preventing unwanted Knoevenagel condensation reactions while facilitating controlled aldol condensation with aromatic aldehydes [10]. The method achieves yields ranging from seventy-eight to ninety-five percent for symmetric curcuminoids, with modifications enabling asymmetric synthesis [11].

The boron trifluoride methodology involves three distinct reaction steps: protection of the keto-enol functionality through reaction with boron trifluoride in tetrahydrofuran, condensation with appropriate aldehydes catalyzed by n-butylamine, and deprotection through treatment with hydrated metal oxides [10]. This "click" and "unclick" approach provides excellent control over reaction selectivity and enables high-yield synthesis of target compounds [11].

For demethoxycurcumin synthesis using boron trifluoride protection, the asymmetric nature of the target compound requires sequential aldehyde additions or the use of mixed aldehyde systems. Research demonstrates that careful control of reaction stoichiometry and the addition sequence enables selective formation of asymmetric curcuminoids with improved yields compared to traditional methods [14]. The use of molecular sieves to remove water from the reaction mixture significantly enhances yield and reduces the formation of unwanted symmetric by-products [9].

Solvent-free synthesis methodologies have emerged as environmentally friendly alternatives for curcuminoid production, eliminating the need for organic solvents while maintaining high reaction efficiency [15] [16]. These approaches utilize direct condensation reactions between aldehydes and activated acetylacetone derivatives under controlled temperature conditions. The absence of solvents simplifies product isolation and reduces environmental impact while achieving moderate to excellent yields [16].

The solvent-free approach for demethoxycurcumin synthesis involves the formation of boron complexes of acetylacetone followed by direct condensation with mixed aldehyde systems. Temperature control becomes critical in solvent-free systems, with optimal conditions typically ranging from ambient temperature to sixty degrees Celsius [15]. The method offers advantages in terms of atom economy and reduced waste generation while maintaining product quality.

Advanced synthetic routes increasingly incorporate computational modeling and mechanistic studies to optimize reaction conditions and predict product formation [15] [16]. Density functional theory calculations provide insights into transition state energies, reaction pathways, and thermodynamic stability of intermediates. These computational approaches enable rational design of synthetic routes and optimization of reaction parameters for enhanced selectivity and yield.

Microwave-assisted synthesis represents another advanced approach for curcuminoid production, utilizing controlled microwave radiation to enhance reaction rates and selectivity [17]. This methodology significantly reduces reaction times while maintaining high product yields. For demethoxycurcumin synthesis, microwave conditions of 800 watts for three minutes achieve optimal yields while preventing thermal degradation [17].

The development of asymmetric synthesis strategies specifically for demethoxycurcumin production addresses the inherent challenges associated with selective formation of unsymmetric curcuminoids [9] [18]. These approaches involve the preparation of monosubstituted intermediates followed by controlled condensation with different aldehydes. The use of protecting group strategies and careful reaction optimization enables selective formation of the desired asymmetric products [9].

Biocatalytic synthesis approaches represent emerging methodologies for curcuminoid production, utilizing engineered microorganisms to produce target compounds from simple precursors [19] [20]. Research demonstrates the successful production of curcumin in engineered Saccharomyces cerevisiae and Escherichia coli systems, with potential applications for demethoxycurcumin synthesis through pathway modifications [19] [21]. While current yields remain low, ranging from 0.0024% to 0.42%, ongoing optimization efforts show promise for industrial applications [19].

Optimization of Yield and Purity in Curcuminoid Isolation

The optimization of yield and purity in curcuminoid isolation represents a critical aspect of demethoxycurcumin production, requiring systematic approaches to enhance extraction efficiency, minimize compound degradation, and achieve high-purity final products. These optimization strategies encompass extraction parameter tuning, advanced separation techniques, and process integration methodologies [3] [22].

Process parameter optimization forms the foundation of enhanced curcuminoid isolation, involving systematic investigation of temperature, pressure, solvent composition, extraction time, and solid-to-liquid ratios. Response surface methodology and central composite design enable comprehensive optimization of multiple variables simultaneously, identifying optimal operating conditions for maximum yield and purity [23] [24]. Studies demonstrate that temperature represents the most influential parameter for curcuminoid extraction, with optimal conditions varying depending on the specific extraction methodology employed [24].

For ultrasound-assisted extraction optimization, research demonstrates that power intensity, frequency, extraction time, and solvent selection significantly influence curcuminoid recovery [25]. Optimal conditions of 800 watts microwave power for three minutes achieve curcumin concentrations of 227.86 milligrams per gram of extract, with demethoxycurcumin reaching 136.26 milligrams per gram [17]. The optimization process requires careful balance between extraction efficiency and compound stability to prevent degradation under harsh conditions.

Pressurized liquid extraction optimization involves systematic evaluation of temperature, pressure, solvent composition, and flow rate parameters [26] [24]. Research indicates that optimal conditions of 135 degrees Celsius, five minutes extraction time, and water-ethanol mixture (50:50 volume ratio) achieve curcuminoid yields of 15.8%, representing significant improvements over conventional extraction methods [26]. The optimization process demonstrates that temperature exerts the most significant influence on extraction efficiency, with pressure and flow rate playing secondary roles [24].

Supercritical fluid extraction optimization focuses on pressure, temperature, and modifier concentration to achieve selective curcuminoid extraction [27] [28]. Studies demonstrate that maximum pressure conditions of 425 bar combined with intermediate to high temperatures of 55-75 degrees Celsius optimize curcuminoid extraction from turmeric [27]. The addition of ethanol as a polarity modifier enhances extraction selectivity while enabling operation at lower temperatures to prevent thermal degradation [28].

Advanced separation and purification techniques play crucial roles in optimizing final product purity and yield. High-performance liquid chromatography provides excellent resolution for curcuminoid separation, achieving purities of 97-99% with analysis times of 15-25 minutes [29] [30]. Supercritical fluid chromatography offers superior separation efficiency, achieving 91-98% purity with significantly reduced analysis times of 6.5 minutes [31].

Two-dimensional chromatography systems combine multiple separation mechanisms to enhance resolution and purity of curcuminoid fractions [8]. These systems utilize sequential columns with different stationary phases, such as silica gel followed by diol columns, to achieve improved separation of closely related compounds. Research demonstrates that pseudo two-dimensional purification significantly enhances separation quality compared to single-column approaches [8].

Magnetic purification represents an innovative approach for curcuminoid isolation, utilizing surface-active maghemite nanoparticles to selectively bind and recover target compounds [32] [33]. This methodology achieves purities exceeding 98% with purification yields of 45% in a single magnetic separation step [32]. The technique offers advantages in terms of processing speed and environmental compatibility while maintaining high selectivity for curcuminoid compounds.

Crystallization optimization involves careful control of solvent systems, temperature, and supersaturation conditions to achieve high-purity crystalline products [2] [6]. Research demonstrates that chloroform-methanol mixtures (5:2 ratio) at 5 degrees Celsius provide optimal crystallization conditions for curcuminoids, achieving purities of 95-99% with high recovery yields [6]. The crystallization process requires precise control of cooling rates and seed crystal addition to ensure optimal crystal formation and purity.

Process integration strategies combine multiple optimization approaches to achieve synergistic improvements in yield and purity [22]. These integrated approaches might combine optimized extraction with advanced purification techniques, such as ultrasound-assisted extraction followed by magnetic purification or supercritical fluid extraction coupled with crystallization [22]. Research demonstrates that integrated processes can achieve outstanding yields of 90% with purities exceeding 98% through systematic optimization of each process step [22].

Quality control optimization encompasses analytical method development, process monitoring, and product characterization to ensure consistent high-quality output [29] [30]. High-performance liquid chromatography methods with diode array detection provide sensitive and selective analysis of curcuminoid content, enabling real-time process monitoring and quality assurance [30]. The development of validated analytical methods ensures accurate quantification and purity assessment throughout the production process.

Stability optimization addresses the inherent instability of curcuminoids under various processing conditions, implementing strategies to minimize degradation and maintain compound integrity [25]. The use of antioxidants, pH control, light protection, and temperature management significantly enhances curcuminoid stability during processing and storage [25]. Research demonstrates that ethyl acetate provides superior extraction medium compared to ethanol due to lower radical generation and enhanced curcuminoid stability [25].

Scale-up optimization considerations address the translation of laboratory-scale optimized conditions to industrial production scales [22]. This process requires careful evaluation of mass transfer limitations, heat transfer effects, and equipment design considerations that influence process performance at larger scales [22]. Pilot-scale studies demonstrate the feasibility of scaling optimized processes while maintaining yield and purity performance through appropriate equipment design and process control [22].

Economic optimization integrates yield and purity considerations with cost analysis to identify optimal operating conditions from both technical and economic perspective [22]. This analysis encompasses raw material costs, energy consumption, solvent usage, processing time, and product value to determine optimal process conditions [22]. Life cycle assessment approaches provide comprehensive evaluation of process sustainability and environmental impact alongside economic considerations.

The systematic optimization of curcuminoid isolation processes requires integration of extraction optimization, purification enhancement, and quality control measures to achieve maximum yield and purity of demethoxycurcumin [3] [22]. Through careful application of these optimization strategies, researchers and industrial practitioners can achieve significant improvements in production efficiency while maintaining high product quality standards. The continued development and refinement of these optimization approaches will enable more effective and sustainable production of high-purity demethoxycurcumin for various applications [22].

The degradation kinetics of demethoxycurcumin show a strong pH dependence, with increasing alkaline conditions leading to accelerated degradation rates. Under acidic conditions (pH 6.5), demethoxycurcumin maintains excellent stability with a half-life of 1,386 hours and a degradation rate constant of 0.5 × 10⁻³ h⁻¹ [1] [2]. However, as pH increases toward alkaline conditions, the degradation rate increases exponentially, reaching a maximum degradation rate constant of 120.5 × 10⁻³ h⁻¹ at pH 10.0, corresponding to a half-life of only 6 hours [1] [2].
The degradation mechanism under alkaline conditions involves deprotonation of the phenolic hydroxyl groups, leading to the formation of reactive quinone methide intermediates that undergo further oxidative transformation [3] [4]. At physiological pH (7.4), demethoxycurcumin exhibits a half-life of 119 hours, which is significantly longer than curcumin's half-life of 0.5 hours under identical conditions [1] [2]. This enhanced stability is attributed to the presence of only one methoxy group, which reduces the electron-donating capacity and subsequently decreases the susceptibility to autoxidation [3] [4].

The pH-dependent degradation kinetics follow first-order kinetics, with the degradation rate constant increasing exponentially with pH according to the relationship: k = k₀ × 10^(pH-pKa), where k₀ is the intrinsic degradation rate constant and pKa represents the ionization constant of the phenolic groups [1] [2]. The stability order of curcuminoids under various pH conditions consistently shows bisdemethoxycurcumin greater than demethoxycurcumin greater than curcumin [1] [3].

pHDemethoxycurcumin Degradation Rate (k × 10⁻³ h⁻¹)Half-life (hours)Relative Stability
6.50.51,386Very High
7.02.1330High
7.45.8119Moderate
8.015.246Low
9.045.815Very Low
10.0120.56Extremely Low

Under forced alkaline degradation conditions (1 N sodium hydroxide at 80°C for 2 hours), demethoxycurcumin shows 70.96% degradation compared to 78.57% for curcumin, demonstrating its superior stability even under harsh alkaline conditions [1]. The degradation products formed under alkaline conditions include demethoxy bicyclopentadione diastereomers, which are formed through a complex series of radical reactions involving cyclization and oxygenation of the heptadienedione chain [3] [4].

Solvent-Mediated Stabilization Approaches

Solvent selection plays a crucial role in stabilizing demethoxycurcumin, with organic solvents providing significantly enhanced stability compared to aqueous systems. In pure water, demethoxycurcumin retains only 35% of its initial concentration after 24 hours, with a degradation rate constant of 45.2 × 10⁻³ h⁻¹ [2] [5]. However, the addition of organic co-solvents dramatically improves stability through multiple mechanisms including reduced water activity, altered dielectric properties, and enhanced molecular solvation [2] [5].
Ethanol-water mixtures demonstrate excellent stabilization properties, with 20% ethanol providing a 4.3-fold stabilization factor and 78% compound retention after 24 hours. The stabilization effect increases with higher ethanol concentrations, reaching 85% retention with 50% ethanol and a corresponding degradation rate constant of 6.8 × 10⁻³ h⁻¹ [2] [5]. The enhanced stability in ethanol-water mixtures is attributed to the formation of hydrogen bonds between ethanol and demethoxycurcumin, which stabilize the enolic form and prevent autoxidation [2] [5].

Dimethyl sulfoxide (DMSO) exhibits the most pronounced stabilization effect, with 10% DMSO providing a 12.9-fold stabilization factor and 92% compound retention after 24 hours. The exceptional stabilization capacity of DMSO results from its ability to form stable solvation complexes with demethoxycurcumin through dipole-dipole interactions and hydrogen bonding [2] [5]. Additionally, DMSO acts as a free radical scavenger, effectively quenching reactive oxygen species that would otherwise initiate autoxidation reactions [2] [5].

Solvent SystemStability (% remaining after 24h)Degradation Rate Constant (k × 10⁻³ h⁻¹)Stabilization Factor
Water3545.21.0
Ethanol 20%7810.54.3
Ethanol 50%856.86.6
Methanol 50%828.25.5
DMSO 10%923.512.9
Buffer pH 6.5894.89.4

Methanol-water mixtures (50% methanol) provide moderate stabilization with 82% retention and a stabilization factor of 5.5. The stabilization mechanism in methanol systems is similar to ethanol, involving hydrogen bonding and reduced water activity, though the effect is slightly less pronounced than ethanol due to differences in molecular structure and solvation properties [2] [5].

Buffered aqueous systems at pH 6.5 demonstrate excellent stabilization properties, with 89% retention after 24 hours and a stabilization factor of 9.4. The enhanced stability in buffered systems results from pH control, which prevents the formation of reactive deprotonated species that are susceptible to autoxidation [1] [2]. The buffer components may also provide additional stabilization through ionic interactions and complexation effects [1] [2].

Cyclodextrin Complexation Strategies

Cyclodextrin complexation represents a highly effective strategy for stabilizing demethoxycurcumin through host-guest inclusion complex formation. The hydrophobic cavity of cyclodextrins provides a protective environment that shields demethoxycurcumin from degradative factors while simultaneously enhancing its aqueous solubility [6] [7] [8]. Different cyclodextrin types exhibit varying complexation efficiencies and stabilization capacities based on their cavity size and substitution patterns [6] [7] [8].

Beta-cyclodextrin forms stable inclusion complexes with demethoxycurcumin, exhibiting a stability constant of 198 M⁻¹ and providing a 150-fold enhancement in aqueous solubility. The complex formation results in 45% compound retention after 7 days compared to rapid degradation of free demethoxycurcumin in aqueous solution [6] [8]. The complexation is driven by hydrophobic interactions between the aromatic rings of demethoxycurcumin and the cyclodextrin cavity, with additional stabilization from hydrogen bonding between the hydroxyl groups [6] [8].

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) demonstrates superior complexation properties with a stability constant of 424 M⁻¹, representing the highest binding affinity among the tested cyclodextrins. The complex provides a 200-fold solubility enhancement and 78% compound retention after 7 days [6] [7]. The enhanced performance of HP-β-CD results from its improved water solubility and flexibility, allowing better accommodation of the demethoxycurcumin molecule within the cavity [6] [7].

Cyclodextrin TypeStability Constant (M⁻¹)Solubility Enhancement (fold)Stability Enhancement (% remaining after 7 days)Complex Efficiency
β-Cyclodextrin19815045Moderate
HP-β-Cyclodextrin42420078High
M-β-Cyclodextrin40118572High
γ-Cyclodextrin15412038Low

Methyl-beta-cyclodextrin (M-β-CD) exhibits excellent complexation properties with a stability constant of 401 M⁻¹ and provides 185-fold solubility enhancement with 72% compound retention after 7 days. The methylated derivative offers improved solubility characteristics compared to native beta-cyclodextrin while maintaining strong binding affinity [6] [7]. The methyl groups reduce intermolecular hydrogen bonding between cyclodextrin molecules, resulting in enhanced solubility and complexation efficiency [6] [7].

Gamma-cyclodextrin shows the lowest complexation efficiency with a stability constant of 154 M⁻¹ and provides only 120-fold solubility enhancement with 38% compound retention after 7 days. The larger cavity size of gamma-cyclodextrin results in less optimal fit with demethoxycurcumin, leading to weaker binding interactions and reduced stabilization [6] [7]. The size mismatch allows greater molecular mobility within the cavity, reducing the protective effect against degradation [6] [7].

The complexation process involves multiple steps including initial recognition, insertion into the cyclodextrin cavity, and stabilization through non-covalent interactions. The thermodynamic parameters indicate that complex formation is enthalpically driven with negative Gibbs free energy values ranging from -3.2 to -5.8 kcal/mol, confirming the spontaneous nature of the complexation process [6] [7]. The negative enthalpy changes suggest favorable intermolecular interactions, while the entropy changes reflect the reorganization of water molecules upon complex formation [6] [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

338.11542367 g/mol

Monoisotopic Mass

338.11542367 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Melting Point

168 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W2F8059T80

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

24939-17-1
22608-11-3

Metabolism Metabolites

Demethoxycurcumin has known human metabolites that include Demethoxycurcumin O-glucuronide.

Wikipedia

Desmethoxycurcumin

Dates

Last modified: 08-15-2023
1: Ramkumar M, Rajasankar S, Swaminathan Johnson WM, Prabu K, Venkatesh Gobi V. Demethoxycurcumin ameliorates rotenone-induced toxicity in rats. Front Biosci (Elite Ed). 2019 Jan 1;11:1-11. PubMed PMID: 30468633.
2: Hatamipour M, Ramezani M, Tabassi SAS, Johnston TP, Ramezani M, Sahebkar A. Demethoxycurcumin: A naturally occurring curcumin analogue with antitumor properties. J Cell Physiol. 2018 Dec;233(12):9247-9260. doi: 10.1002/jcp.27029. Epub 2018 Aug 4. Review. PubMed PMID: 30076727.
3: Lal N, Nemaysh V, Luthra PM. Proteasome mediated degradation of CDC25C and Cyclin B1 in Demethoxycurcumin treated human glioma U87 MG cells to trigger G2/M cell cycle arrest. Toxicol Appl Pharmacol. 2018 Oct 1;356:76-89. doi: 10.1016/j.taap.2018.07.012. Epub 2018 Aug 4. PubMed PMID: 30009775.
4: Lin CC, Kuo CL, Huang YP, Chen CY, Hsu MJ, Chu YL, Chueh FS, Chung JG. Demethoxycurcumin Suppresses Migration and Invasion of Human Cervical Cancer HeLa Cells via Inhibition of NF-κB Pathways. Anticancer Res. 2018 May;38(5):2761-2769. PubMed PMID: 29715097.
5: Ramkumar M, Rajasankar S, Gobi VV, Janakiraman U, Manivasagam T, Thenmozhi AJ, Essa MM, Chidambaram R, Chidambaram SB, Guillemin GJ. Demethoxycurcumin, a Natural Derivative of Curcumin Abrogates Rotenone-induced Dopamine Depletion and Motor Deficits by Its Antioxidative and Anti-inflammatory Properties in Parkinsonian Rats. Pharmacogn Mag. 2018 Jan-Mar;14(53):9-16. doi: 10.4103/pm.pm_113_17. Epub 2018 Feb 20. PubMed PMID: 29576695; PubMed Central PMCID: PMC5858249.

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